molecular formula C13H20O2 B7894793 1-(3-Isopropoxyphenyl)butan-1-ol

1-(3-Isopropoxyphenyl)butan-1-ol

Cat. No.: B7894793
M. Wt: 208.30 g/mol
InChI Key: LUTBSWIVGLPUAL-UHFFFAOYSA-N
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Description

1-(3-Isopropoxyphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a phenyl ring substituted with an isopropoxy group at the meta position.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-6-13(14)11-7-5-8-12(9-11)15-10(2)3/h5,7-10,13-14H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTBSWIVGLPUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 3-isopropoxyphenyl magnesium bromide with butanal, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction typically requires anhydrous conditions and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(3-Isopropoxyphenyl)butan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed:

    Oxidation: 1-(3-Isopropoxyphenyl)butanal, 1-(3-Isopropoxyphenyl)butanoic acid.

    Reduction: 1-(3-Isopropoxyphenyl)butane.

    Substitution: 1-(3-Isopropoxyphenyl)butyl chloride, 1-(3-Isopropoxyphenyl)butyl bromide.

Scientific Research Applications

1-(3-Isopropoxyphenyl)butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Isopropoxyphenyl)butan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring and isopropoxy group contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)butan-1-ol

  • Structure : Phenyl group with methoxy (-OCH₃) at the meta position and a butan-1-ol chain.
  • Molecular Formula : C₁₁H₁₆O₂.
  • Key Differences :
    • The methoxy group is smaller and more polar than isopropoxy, leading to higher water solubility.
    • Boiling Point: Branched alkoxy groups (e.g., isopropoxy) typically reduce boiling points compared to linear substituents due to decreased intermolecular forces .

Triazole Fungicides (Triadimefon® and Cyproconazole®)

  • Structures: Feature triazole rings and chlorinated phenyl groups. Triadimefon®: 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Cyproconazole®: 1-(4-chlorophenyl)-3-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)butan-1-ol.
  • Key Differences :
    • The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis, a mechanism absent in 1-(3-Isopropoxyphenyl)butan-1-ol.
    • Chlorine substituents increase lipophilicity and persistence in environmental matrices compared to isopropoxy .

1-Butanol, 3-Methoxy-3-methyl-

  • Structure : Branched alcohol with methoxy and methyl groups at position 3.
  • Molecular Formula : C₆H₁₄O₂ (CAS: 56539-66-3).
  • Key Differences :
    • Branching reduces boiling point (aligned with ’s principles) but increases volatility.
    • Lacks aromaticity, resulting in lower thermal stability compared to phenyl-substituted analogs .

4-(But-2-ynylamino)-1-(indol-2-yl)butan-1-ol

  • Structure : Butan-1-ol chain with indole and propargylamine substituents.
  • Applications: Likely used in pharmaceutical synthesis due to the indole moiety’s prevalence in bioactive molecules. The amino group enables nucleophilic reactivity, unlike the inert isopropoxy group .

Data Table: Comparative Properties of Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point Trend Applications
1-(3-Isopropoxyphenyl)butan-1-ol* C₁₃H₂₀O₂ ~208.3 Isopropoxy, butanol Lower than methoxy Synthesis intermediate (inferred)
1-(3-Methoxyphenyl)butan-1-ol C₁₁H₁₆O₂ 180.24 Methoxy, butanol Higher Organic synthesis
Triadimefon® C₁₄H₁₆ClN₃O₂ 293.75 Triazole, chloro High Antifungal agent
1-Butanol, 3-Methoxy-3-methyl- C₆H₁₄O₂ 118.17 Methoxy, methyl Moderate Solvent, industrial uses

*Inferred properties based on structural analogs.

Research Findings and Implications

  • Antifungal Activity : Triazole derivatives (e.g., triadimefon) outperform phenyl alcohols in efficacy due to targeted enzyme inhibition . The absence of a triazole ring in 1-(3-Isopropoxyphenyl)butan-1-ol limits its pesticidal utility.
  • Solubility and Synthesis : Ionic liquids () could enhance the solubility of hydrophobic analogs like 1-(3-Isopropoxyphenyl)butan-1-ol during synthesis, enabling greener catalytic processes.
  • Environmental Impact : Isopropoxy’s lower electronegativity compared to chlorine (in triazoles) may reduce environmental persistence, aligning with trends toward safer agrochemicals .

Biological Activity

1-(3-Isopropoxyphenyl)butan-1-ol is an organic compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

1-(3-Isopropoxyphenyl)butan-1-ol has a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol. The compound features a butanol moiety attached to a phenyl group with an isopropoxy substituent at the para position. This structural uniqueness influences its reactivity and interaction with biological systems.

Synthesis Methods:

  • The synthesis can be achieved through various pathways, including:
    • Alkylation reactions using phenolic compounds.
    • Grignard reactions , which involve the reaction of magnesium with alkyl halides followed by coupling with appropriate electrophiles.

Biological Activity

The biological activity of 1-(3-Isopropoxyphenyl)butan-1-ol has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Isopropoxyphenyl)butan-1-ol exhibit significant antimicrobial properties. For instance, studies have shown that certain phenolic compounds can inhibit the growth of various bacterial strains, suggesting a potential for use in developing antimicrobial agents .

Antioxidant Properties

The compound's antioxidant activity is particularly noteworthy. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. In vitro studies have demonstrated that derivatives of butanol compounds can exhibit strong radical scavenging activities, which are essential for therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(3-Isopropoxyphenyl)butan-1-ol:

  • Antioxidant Activity Assessment:
    • A study evaluating the antioxidant capacity of various phenolic compounds found that those with similar structures to 1-(3-Isopropoxyphenyl)butan-1-ol showed significant DPPH radical scavenging activity. The IC50 values indicated effective antioxidant potential, making them suitable candidates for further pharmacological exploration .
  • Cytotoxicity Studies:
    • Research on cytotoxic effects of related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines. This suggests that 1-(3-Isopropoxyphenyl)butan-1-ol may also exhibit cytotoxicity against specific cancer types, warranting further investigation into its mechanisms of action .

Comparative Analysis

The following table summarizes the biological activities of 1-(3-Isopropoxyphenyl)butan-1-ol compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity
1-(3-Isopropoxyphenyl)butan-1-olModerateHighPotential
Phenolic Derivative AHighModerateLow
Phenolic Derivative BModerateHighHigh

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